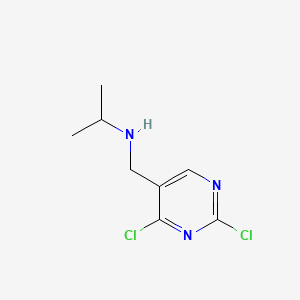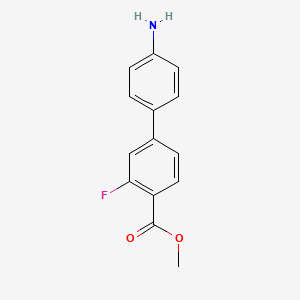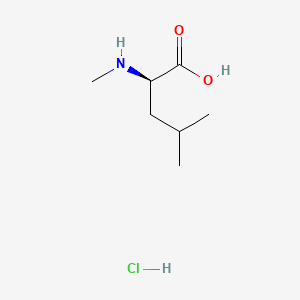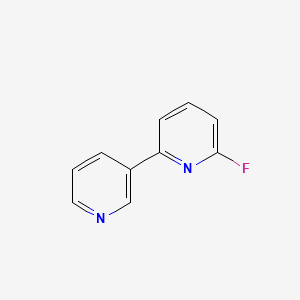
6-Fluoro-2,3'-bipyridine
概要
説明
6-Fluoro-2,3’-bipyridine is a chemical compound with the molecular formula C10H7FN2. It has a molecular weight of 174.18 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Fluoro-2,3’-bipyridine and similar compounds often involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products are typically obtained with yields ranging from 55% to 92% in relatively short reaction times .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3’-bipyridine consists of a bipyridine core with a fluorine atom attached at the 6-position . The InChI code for this compound is 1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H .Chemical Reactions Analysis
Fluoropyridines, such as 6-Fluoro-2,3’-bipyridine, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用
Synthesis of Bipyridine Derivatives
6-Fluoro-2,3’-bipyridine is a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . It plays a crucial role in the synthesis of bipyridine derivatives .
Transition-Metal Catalysis
Bipyridines and their derivatives, including 6-Fluoro-2,3’-bipyridine, are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is a key characteristic in catalysis .
Photosensitizers
6-Fluoro-2,3’-bipyridine can be used in the creation of photosensitizers . Photosensitizers are molecules that produce chemical changes upon absorbing light. They’re used in a variety of scientific and industrial applications, including photodynamic therapy and solar energy conversion .
Viologens
Viologens are a family of compounds that are known for their good electrochemical properties . 6-Fluoro-2,3’-bipyridine can be used in the synthesis of viologens .
Supramolecular Structures
6-Fluoro-2,3’-bipyridine can be used in the creation of supramolecular structures . These structures are large entities formed by the association of two or more chemical species held together by intermolecular forces .
Biologically Active Molecules
6-Fluoro-2,3’-bipyridine can be used in the synthesis of biologically active molecules . These molecules interact with biological targets to produce a therapeutic response .
作用機序
Target of Action
The primary target of 6-Fluoro-2,3’-bipyridine is the de novo pyrimidine nucleotide biosynthesis pathway . This compound specifically inhibits the enzyme dihydroorotate dehydrogenase , the fourth enzyme in this pathway .
Mode of Action
6-Fluoro-2,3’-bipyridine interacts with its target by inhibiting the enzyme dihydroorotate dehydrogenase . This inhibition disrupts the de novo biosynthetic pathway leading to uridine 5′-monophosphate, causing a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate .
Biochemical Pathways
The affected biochemical pathway is the de novo pyrimidine nucleotide biosynthesis pathway . The inhibition of dihydroorotate dehydrogenase by 6-Fluoro-2,3’-bipyridine leads to a depletion of critical precursors for RNA and DNA synthesis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . The compound has a log Po/w (iLOGP) of 2.1, indicating its lipophilicity .
Result of Action
The molecular and cellular effects of 6-Fluoro-2,3’-bipyridine’s action include a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This leads to a disruption in RNA and DNA synthesis, which can result in cell death .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of similar compounds . .
Safety and Hazards
将来の方向性
While specific future directions for 6-Fluoro-2,3’-bipyridine were not found in the search results, it’s worth noting that fluoropyridines are often used in the development of new drugs due to their structural resemblance to the nucleotide base pair of DNA and RNA . This suggests that 6-Fluoro-2,3’-bipyridine could potentially be used in the development of new pharmaceuticals.
特性
IUPAC Name |
2-fluoro-6-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGMTPBTGODDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673529 | |
| Record name | 6-Fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214335-26-8 | |
| Record name | 6-Fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


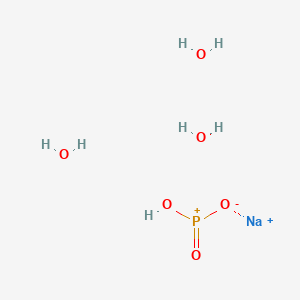
![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)
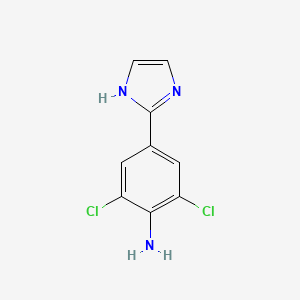
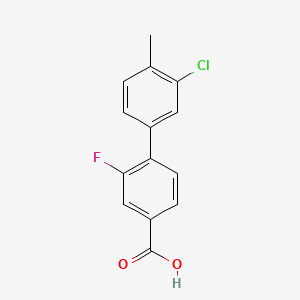
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
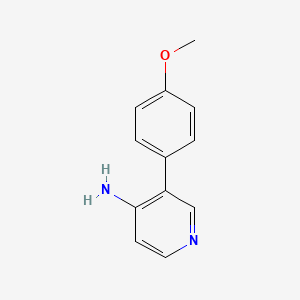
![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)
